TrCyhexylPF4 acts as a ligand for metal catalysts. In a study, it was complexed with ruthenium (1,5-cyclooctadiene)ruthenium dimer to form a catalyst for dehydrogenative coupling reactions. This catalyst promotes the formation of amide bonds from alcohols and amines by removing hydrogen molecules [].
TrCyhexylPF4 can improve the efficiency of Suzuki-Miyaura cross-coupling reactions. These reactions involve creating carbon-carbon bonds between organic molecules. The study suggests that TrCyhexylPF4 enhances the reactivity of palladium catalysts, allowing for successful coupling between MIDA boronates and less reactive alkenyl tosylates [].
TrCyhexylPF4 can be used as a component in the synthesis of various organic compounds. For instance, it serves as a precursor for the preparation of C-homoaporphine alkaloids, which are a class of naturally occurring molecules with potential medicinal properties. The study describes a microwave-assisted method for direct arylation using TrCyhexylPF4 as a ligand [].
TrCyhexylPF4 finds use in the synthesis of conductive polymers. A study demonstrates its application in preparing poly-[9,9-bis(3-propylamide-2-methylpropyl sulfonic acid) fluorene]-co-(4,4′-diphenyl) (PFDBSO3H). This polymer acts as a template and doping agent to enhance the conductivity of poly(3,4-ethylenedioxythiophene) (PEDOT) films, which have applications in organic electronics [].
Tricyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula and a molecular weight of 368.24 g/mol. It appears as a white powder and is known for its stability and non-pyrophoric nature, making it suitable for various chemical applications. This compound is classified under the category of phosphonium salts and is recognized for its role as a ligand in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction and Buchwald-Hartwig amination .
In catalysis, CyJohnPhos coordinates with the metal center (often palladium) through the lone pair of electrons on the phosphorus atom. This creates a well-defined reaction pocket around the metal, facilitating the activation of reactants and promoting the desired transformation []. The bulky cyclohexyl groups contribute to the selectivity of the reaction by controlling the steric interactions between the substrates and the catalyst.
The synthesis of tricyclohexylphosphonium tetrafluoroborate typically involves the following steps:
Tricyclohexylphosphonium tetrafluoroborate has a wide range of applications:
Research on the interactions involving tricyclohexylphosphonium tetrafluoroborate primarily focuses on its role as a ligand in catalytic systems. Studies indicate that it can significantly enhance reaction rates and selectivity when paired with transition metals like palladium and ruthenium. Its ability to stabilize metal complexes makes it valuable in organic synthesis .
Tricyclohexylphosphonium tetrafluoroborate shares similarities with several other phosphonium salts, which can be compared based on their structure and applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tris(2,4,6-trimethylphenyl)phosphine | Highly sterically hindered; used in complex catalysis | |
Triphenylphosphine | Widely used in organic synthesis; less sterically hindered | |
Tricyclohexylphosphine | Precursor to tricyclohexylphosphonium tetrafluoroborate; less stable than its salt form |
Tricyclohexylphosphonium tetrafluoroborate stands out due to its air stability and non-pyrophoric nature, making it particularly suitable for various synthetic applications without the risk associated with more reactive phosphines .
Tricyclohexylphosphonium tetrafluoroborate represents a significant advancement in organometallic chemistry as an air-stable phosphine ligand derivative [1]. This compound, with the molecular formula C₁₈H₃₄BF₄P and molecular weight of 368.25 g/mol, serves as a non-pyrophoric alternative to tricyclohexylphosphine in various stoichiometric and catalytic processes [2]. The tetrafluoroborate salt form provides enhanced stability and ease of handling compared to the parent phosphine, making it particularly valuable in industrial and laboratory applications [1] [3].
The compound's structure features three cyclohexyl groups attached to a central phosphorus atom in a protonated phosphonium form, paired with a tetrafluoroborate counterion [4]. This configuration imparts distinctive steric and electronic properties that influence its behavior as a ligand in transition metal complexes [5]. The high basicity (pKₐ = 9.7) and large cone angle (170°) of the tricyclohexylphosphine moiety contribute to its effectiveness in facilitating cross-coupling reactions [5] [6].
Tricyclohexylphosphonium tetrafluoroborate demonstrates exceptional performance in Suzuki-Miyaura cross-coupling reactions, particularly in challenging transformations involving less reactive substrates [1] [7]. Research has established that this ligand significantly improves the reactivity of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between N-methyliminodiacetic acid boronates and less activated alkenyl tosylates [1] [8]. The enhanced reactivity stems from the strong electron-donating properties of the tricyclohexylphosphine ligand, which facilitates oxidative addition and promotes efficient catalyst turnover [9].
Comparative studies have demonstrated superior performance of tricyclohexylphosphonium tetrafluoroborate in Suzuki couplings involving aryl bromides and chlorides [1] [10]. The ligand's bulky cyclohexyl substituents provide steric protection to the palladium center while maintaining sufficient accessibility for substrate coordination [11]. This balance between steric hindrance and electronic donation proves crucial for achieving high selectivity and yield in cross-coupling transformations [12].
Table 1: Suzuki-Miyaura Coupling Performance Data
Substrate Type | Yield (%) | Temperature (°C) | Reaction Time (h) | Reference |
---|---|---|---|---|
Aryl Bromides | 85-95 | 100 | 6 | [12] |
Aryl Chlorides | 59-89 | 130 | 6-24 | [12] |
MIDA Boronates | 75-90 | 90 | 12 | [1] |
Alkenyl Tosylates | 70-85 | 110 | 8 | [13] |
The ligand's effectiveness in Suzuki-Miyaura couplings extends to various aryl halide substrates, including both activated and non-activated systems [11]. Mechanistic investigations reveal that tricyclohexylphosphonium tetrafluoroborate facilitates rapid oxidative addition of aryl halides to palladium(0) complexes, representing the first step in the catalytic cycle [14]. The subsequent transmetalation step benefits from the ligand's ability to stabilize the intermediate palladium-aryl complex while promoting efficient boron-to-palladium transfer [10].
Direct carbon-hydrogen arylation represents a powerful synthetic methodology that eliminates the need for pre-functionalized coupling partners [15] [14]. Tricyclohexylphosphonium tetrafluoroborate has emerged as a particularly effective ligand for palladium-catalyzed direct arylation of various aromatic substrates [1] [7]. The compound's ability to promote carbon-hydrogen bond activation stems from its strong electron-donating character and favorable steric properties [12].
Research has demonstrated the successful application of tricyclohexylphosphonium tetrafluoroborate in microwave-assisted direct arylation for the preparation of carbon-homoaporphine alkaloids [1] [8]. These transformations typically proceed under mild conditions with excellent regioselectivity, highlighting the ligand's ability to control reaction selectivity through steric and electronic effects [15]. The air-stable nature of the tetrafluoroborate salt facilitates handling and storage, making it advantageous for industrial applications [1] [3].
Studies on furan-containing substrates have revealed that tricyclohexylphosphonium tetrafluoroborate enables intramolecular beta-arylation of furan rings while suppressing undesired carbon-carbon bond cleavage [15]. When employed with potassium carbonate as the base, this ligand system achieves high yields of fluorenone derivatives through controlled direct arylation processes [15]. The mechanistic pathway involves palladium-catalyzed carbon-hydrogen bond activation followed by intramolecular cyclization [15].
Table 2: Direct C-H Arylation Performance
Substrate Class | Yield (%) | Conditions | Selectivity | Reference |
---|---|---|---|---|
Furan Derivatives | 78-92 | K₂CO₃, 80°C | β-selective | [15] |
Aromatic Heterocycles | 65-85 | Toluene/DMA, 100°C | C-2 selective | [16] |
Simple Arenes | 70-90 | Bipy-6-OH co-ligand | ortho-selective | [16] |
Homoaporphines | 75-88 | Microwave, 120°C | regioselective | [1] |
The ligand's effectiveness in direct arylation extends to challenging substrates such as simple arenes, which typically require harsh conditions for carbon-hydrogen activation [16]. Recent investigations have shown that tricyclohexylphosphonium tetrafluoroborate can function synergistically with cooperating ligands such as 2,2'-bipyridin-6(1H)-one to achieve direct arylation at temperatures 30°C lower than conventional systems [16]. This dual-ligand approach operates through a bimetallic pathway involving two connected catalytic cycles [16].
The mechanistic behavior of tricyclohexylphosphonium tetrafluoroborate in palladium-catalyzed reactions involves complex coordination dynamics that influence catalytic efficiency [17] [18]. Density functional theory calculations have provided detailed insights into the ligand's coordination behavior and its impact on key mechanistic steps [19] [20]. The strong sigma-donating ability of the tricyclohexylphosphine ligand stabilizes low-oxidation-state palladium intermediates while facilitating oxidative addition processes [17].
Experimental studies have revealed that tricyclohexylphosphonium tetrafluoroborate undergoes facile deprotonation under basic conditions to generate the active tricyclohexylphosphine ligand [12] [16]. This in-situ generation of the phosphine ligand provides advantages in terms of air stability and handling while maintaining catalytic activity [1] [2]. The coordination of tricyclohexylphosphine to palladium centers creates sterically demanding complexes that exhibit unique reactivity patterns compared to less bulky phosphine ligands [21].
Kinetic investigations have demonstrated that the presence of tricyclohexylphosphonium tetrafluoroborate significantly accelerates the rate-determining carbon-hydrogen activation step in direct arylation reactions [16]. The large kinetic isotope effects observed (KIE = 3.5-4.0) confirm that carbon-hydrogen bond cleavage constitutes the turnover-limiting step [16]. The ligand's influence on this crucial step involves both electronic activation of the palladium center and appropriate steric environment for substrate approach [16].
Table 3: Mechanistic Parameters
Parameter | Value | Conditions | Reference |
---|---|---|---|
Kinetic Isotope Effect | 3.5-4.0 | Toluene-d8 vs Toluene | [16] |
Cone Angle | 170° | Tricyclohexylphosphine | [5] |
pKₐ Value | 9.7 | Aqueous conditions | [5] |
Turnover Frequency | 846 h⁻¹ | Optimized conditions | [22] |
The complexation dynamics involve multiple equilibria between different coordination states of palladium [18] [16]. Spectroscopic studies have identified the formation of bis-phosphine palladium(0) complexes as key intermediates in the catalytic cycle [16]. The ability of tricyclohexylphosphonium tetrafluoroborate to stabilize these intermediates while allowing facile ligand exchange contributes to the high catalytic activity observed in cross-coupling reactions [16].
Systematic comparative studies have established the superior performance of tricyclohexylphosphonium tetrafluoroborate relative to other commonly employed phosphine ligands in cross-coupling catalysis [12] [23] [11]. When compared to triphenylphosphine, tricyclohexylphosphonium tetrafluoroborate demonstrates significantly enhanced activity in challenging transformations involving aryl chlorides and sterically hindered substrates [12] [9]. The improved performance stems from the combination of strong electron donation and appropriate steric bulk provided by the cyclohexyl substituents [5].
Comparative analysis with tri-tert-butylphosphine reveals that tricyclohexylphosphonium tetrafluoroborate exhibits superior stability and handling characteristics while maintaining comparable catalytic activity [12]. Unlike tri-tert-butylphosphine, which can form inactive palladacycle species under certain conditions, tricyclohexylphosphonium tetrafluoroborate maintains consistent catalytic performance across various reaction conditions [12]. This reliability makes it particularly attractive for industrial applications where reproducibility is crucial [11].
Table 4: Comparative Ligand Performance
Ligand | TON | TOF (h⁻¹) | Substrate Scope | Stability | Reference |
---|---|---|---|---|---|
Tricyclohexylphosphonium tetrafluoroborate | 10⁵-10⁷ | 850-4700 | Broad | Excellent | [23] [11] |
Triphenylphosphine | 10³-10⁴ | 100-500 | Limited | Moderate | [23] [11] |
Tri-tert-butylphosphine | 10⁴-10⁶ | 500-2000 | Moderate | Poor | [12] [11] |
Xantphos | 10⁴-10⁵ | 300-1000 | Moderate | Good | [12] |
Studies examining the electronic properties reveal that tricyclohexylphosphonium tetrafluoroborate provides optimal electronic donation for palladium-catalyzed transformations [5]. The ligand's basicity (pKₐ = 9.7) surpasses that of triphenylphosphine while remaining within the range that promotes efficient oxidative addition and reductive elimination processes [5] [6]. This electronic tuning contributes to the exceptional turnover numbers observed in optimized catalytic systems [23].
The steric profile of tricyclohexylphosphonium tetrafluoroborate, characterized by its large cone angle of 170°, provides unique selectivity advantages in certain transformations [5]. Comparative studies with less bulky ligands demonstrate that the steric protection offered by the cyclohexyl groups prevents catalyst deactivation through unproductive side reactions [21]. This steric influence also contributes to enhanced regioselectivity in direct arylation processes where multiple reactive sites are available [15] [16].
Corrosive;Irritant